molecular formula C12H15NO2 B8451748 1-(4-Hydroxymethyl-phenyl)-piperidin-2-one

1-(4-Hydroxymethyl-phenyl)-piperidin-2-one

Cat. No. B8451748
M. Wt: 205.25 g/mol
InChI Key: GPMDDGZGRMYBBL-UHFFFAOYSA-N
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Patent
US06077853

Procedure details

The oxo-piperdinyl intermediate from Step 2 (2 g, 5.43 mmol) was dissolved in MeOH and treated with 1N NaOH (20 mL). The reaction was stirred for 20 minutes. The reaction mixture was concentrated in vacuo. The resulting oil was partitioned between H2O and EtOAc. The layers were separated and the organic layer was dried (MgSO4), filtered and concentrated to give the title compound as an off-white solid.
Name
oxo-piperdinyl
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[CH:22]=[CH:21][C:11]([CH2:12][O:13]C(=O)CCCCBr)=[CH:10][CH:9]=1.[OH-].[Na+]>CO>[OH:13][CH2:12][C:11]1[CH:10]=[CH:9][C:8]([N:3]2[CH2:4][CH2:5][CH2:6][CH2:7][C:2]2=[O:1])=[CH:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
oxo-piperdinyl
Quantity
2 g
Type
reactant
Smiles
O=C1N(CCCC1)C1=CC=C(COC(CCCCBr)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting oil was partitioned between H2O and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OCC1=CC=C(C=C1)N1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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